molecular formula C11H12N4O4S B013655 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole CAS No. 74257-00-4

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole

Cat. No.: B013655
CAS No.: 74257-00-4
M. Wt: 296.3 g/mol
InChI Key: SFYDWLYPIXHPML-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitrypanosomal and Antileishmanial Therapy : Compounds like 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides derived from 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole exhibit potent antitrypanosomal properties, indicating potential use in anti-trypanosomal and antileishmanial therapies (Papadopoulou et al., 2012).

  • Versatile Reagent in Organic Synthesis : It serves as a versatile reagent for coupling, nucleophilic agent introduction, and oligonucleotide synthesis (Rayala & Lee, 2017).

  • Synthesis of Compounds with Diverse Functional Groups : 5-R-substituted 3-nitro-1-trinitromethyl-1,2,4-triazoles, related to this compound, show potential in synthesizing new compounds with diverse functional groups (Kofman et al., 2008).

  • Potential in Rocket Propellants and Explosives : The chemical and physical properties, particularly the bond lengths of chemical substituents on 1,2,4-triazoles, impact their thermal stability and acoustic fingerprint spectra, which is crucial for their potential use as rocket fuel propellants and explosives (Rao et al., 2016).

  • Antimicrobial Activity : Novel 1,2,4-triazole derivatives exhibit significant antimicrobial activity against a variety of bacteria and fungi, suggesting potential medical and industrial applications (Upmanyu et al., 2011).

  • Oligonucleotide Synthesis Side-Reactions : Studies have revealed that during oligonucleotide synthesis, side-reactions occur between nucleoside base residues and 1-(mesitylene-2-sulphonyl)-3-nitro-1,2,4-triazole (Reese & Ubasawa, 1980).

  • Explosive Compounds with High Density : Compounds like 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole are part of a new family of high-density energetic salts, showing promise as potentially explosive compounds (Thottempudi & Shreeve, 2011).

  • Crystal Structure Analysis : The crystal structure of 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole has been analyzed, confirming its reaction with 3-nitrotriazole and mesitylenesulphonyl chloride (Kuroda et al., 1982).

Properties

IUPAC Name

3-nitro-1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-7-4-8(2)10(9(3)5-7)20(18,19)14-6-12-11(13-14)15(16)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYDWLYPIXHPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352036
Record name 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74257-00-4
Record name 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Mesitylenesulfonyl)-3-nitro-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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